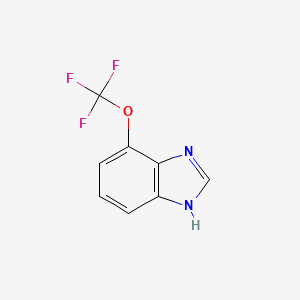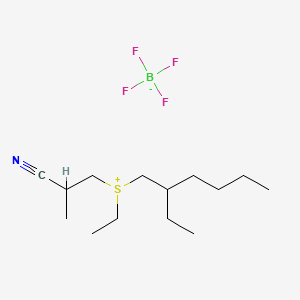
2-Bromo-4-nitrophenyl triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-nitrophenyl triflate is an organic compound with the molecular formula C6H3BrF3NO4S. It is a triflate ester derived from 2-bromo-4-nitrophenol. This compound is known for its utility in various organic synthesis reactions, particularly in the field of cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenyl triflate typically involves the reaction of 2-bromo-4-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the availability of high-purity starting materials and maintaining stringent reaction conditions to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-nitrophenyl triflate undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of the triflate group with a nucleophile.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions, where it acts as an electrophilic partner.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common nucleophiles include amines and thiols. The reaction typically requires a polar aprotic solvent and a base.
Cross-Coupling Reactions: Palladium catalysts are often used, along with bases such as potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-nitrophenyl triflate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: It is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-nitrophenyl triflate in chemical reactions involves the activation of the aromatic ring towards nucleophilic attack. The triflate group is a good leaving group, facilitating the substitution reactions. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of the triflate and the coupling partner.
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenyl triflate: Similar in structure but lacks the bromine substituent.
2-Bromo-4-nitrophenyl nonaflate: Similar but with a different sulfonate ester group.
Uniqueness: 2-Bromo-4-nitrophenyl triflate is unique due to the presence of both bromine and nitro groups, which enhance its reactivity in various chemical reactions. The bromine atom can also participate in further functionalization, providing additional versatility in synthetic applications.
Eigenschaften
Molekularformel |
C7H3BrF3NO5S |
|---|---|
Molekulargewicht |
350.07 g/mol |
IUPAC-Name |
(2-bromo-4-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3BrF3NO5S/c8-5-3-4(12(13)14)1-2-6(5)17-18(15,16)7(9,10)11/h1-3H |
InChI-Schlüssel |
ORUKXYYVSSWLDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Difluoromethoxy)phenyl]-2-methylpropan-1-one](/img/structure/B12835756.png)
![2-(6-(Diphenylphosphoryl)naphthalen-2-yl)-5,6-dihydropyrazino[1,2,3,4-lmn][1,10]phenanthroline-4,7-diium bromide](/img/structure/B12835759.png)


![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)

![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)





![2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B12835836.png)
